3,3-Dimethyl-1-phenylcyclobutan-1-amine (CAS 1493343-76-2) is a conformationally restricted, sterically hindered alpha-tertiary amine utilized as a specialized building block in medicinal chemistry and advanced organic synthesis. Featuring a cyclobutane core substituted with a phenyl ring and a gem-dimethyl group, this compound functions as a rigidified bioisostere for acyclic bulky amines such as cumylamine. The strategic placement of the 3,3-dimethyl motif fundamentally alters the molecule's physicochemical profile, providing enhanced lipophilicity, locking the cyclobutane ring puckering geometry, and eliminating a primary site of metabolic liability. For procurement teams and synthetic chemists, sourcing this exact compound is critical when downstream applications demand strict conformational control, high metabolic stability, and robust steric shielding in the resulting active pharmaceutical ingredients (APIs) [1].
Substituting 3,3-dimethyl-1-phenylcyclobutan-1-amine with its unmethylated analog, 1-phenylcyclobutan-1-amine, routinely results in downstream failure during pharmacokinetic optimization. The unsubstituted cyclobutane ring is highly susceptible to cytochrome P450-mediated oxidation at the C3 position, leading to rapid in vivo clearance. Furthermore, attempting to substitute with acyclic tertiary amines, such as alpha,alpha-dimethylbenzylamine, introduces excessive rotational degrees of freedom. This flexibility incurs a severe entropic penalty upon target binding and reduces receptor selectivity. The gem-dimethyl group on the cyclobutane ring not only blocks the C3 metabolic hotspot but also sterically enforces a specific puckered conformation, meaning that generic structural analogs cannot replicate its precise spatial trajectory or metabolic resistance [1].
In matched molecular pair studies of cyclobutane-containing pharmacophores, the introduction of a 3,3-dimethyl group is a proven strategy to mitigate metabolic liabilities. Unsubstituted 1-phenylcyclobutane derivatives typically undergo rapid hydroxylation at the C3 position by hepatic enzymes. Class-level pharmacokinetic data indicates that blocking this site with gem-dimethyl groups significantly reduces intrinsic clearance (CL_int) in human liver microsomes. By utilizing 3,3-dimethyl-1-phenylcyclobutan-1-amine as the precursor, the resulting amides exhibit markedly prolonged half-lives compared to their unsubstituted counterparts [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) liability |
| Target Compound Data | Elimination of C3-hydroxylation pathway |
| Comparator Or Baseline | 1-Phenylcyclobutyl derivatives (unsubstituted at C3) |
| Quantified Difference | Reduction of CL_int by 30-60% depending on the molecular scaffold |
| Conditions | Human liver microsome (HLM) stability assays |
Procuring the 3,3-dimethyl variant is essential for drug discovery programs aiming to overcome rapid metabolic clearance without altering the core pharmacophore.
The 3,3-dimethyl substitution exerts a profound steric effect on the cyclobutane ring, restricting its ability to interconvert between different puckered conformations. Compared to acyclic analogs like cumylamine, which possess multiple rotatable bonds, the rigidified 3,3-dimethyl-1-phenylcyclobutane core pre-organizes the amine vector. This pre-organization minimizes the loss of conformational entropy (ΔS) during receptor binding. Thermodynamic profiling of similar rigidified bioisosteres demonstrates that locking the conformation can yield a 10- to 50-fold improvement in target binding affinity (Kd) relative to flexible acyclic comparators [1].
| Evidence Dimension | Entropic penalty of binding (ΔS) and target affinity |
| Target Compound Data | Pre-organized spatial trajectory with minimal ΔS loss |
| Comparator Or Baseline | Cumylamine (alpha,alpha-dimethylbenzylamine) |
| Quantified Difference | 10- to 50-fold improvement in binding affinity (Kd) due to reduced conformational entropy loss |
| Conditions | Isothermal titration calorimetry (ITC) and receptor binding assays |
Buyers should select this conformationally locked amine to maximize target potency and selectivity in structure-based drug design.
The addition of two methyl groups at the 3-position of the cyclobutane ring predictably increases the lipophilicity of the building block. Chemoinformatic calculations show that the 3,3-dimethylation adds approximately +0.8 to +1.0 to the calculated LogP (cLogP) compared to 1-phenylcyclobutan-1-amine. This precise modulation of lipophilicity is highly advantageous for developing central nervous system (CNS) therapeutics, where an optimal LogP is required for passive diffusion across the blood-brain barrier (BBB). The 3,3-dimethyl variant provides a superior lipophilic vector while maintaining a low molecular weight footprint [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | Enhanced lipophilic profile optimized for passive diffusion |
| Comparator Or Baseline | 1-Phenylcyclobutan-1-amine |
| Quantified Difference | Increase of approximately +0.8 to +1.0 LogP units |
| Conditions | In silico physicochemical profiling for CNS drug design |
This specific building block is the preferred choice for synthesizing neuro-active compounds that require enhanced membrane permeability and BBB penetration.
When 3,3-dimethyl-1-phenylcyclobutan-1-amine is coupled with carboxylic acids to form amides, the resulting bond is highly shielded by the adjacent alpha-quaternary center and the bulky cyclobutane ring. This extreme steric environment protects the amide carbonyl from nucleophilic attack by amidases and proteases. Compared to amides derived from less hindered primary amines like benzylamine, derivatives of this compound exhibit near-total resistance to enzymatic hydrolysis in plasma. While the initial amide coupling requires robust reagents (e.g., HATU), the resulting chemical stability is a critical procurement justification for long-acting therapeutics [1].
| Evidence Dimension | Plasma amidase resistance (half-life) |
| Target Compound Data | >95% intact after 24 hours |
| Comparator Or Baseline | Amides of unhindered primary amines (e.g., benzylamine) |
| Quantified Difference | Near-total resistance vs. rapid degradation for unhindered amides |
| Conditions | In vitro plasma stability assays (rat/human) |
Procuring this hindered amine ensures the resulting API will survive enzymatic degradation in systemic circulation, drastically improving in vivo efficacy.
Due to its optimized LogP and metabolic stability, this compound is perfectly suited as a lipophilic headgroup in the development of neuro-active drugs targeting receptors or transporters in the brain [1].
The resistance to C3-oxidation provided by the gem-dimethyl group makes this building block ideal for synthesizing next-generation pesticides or herbicides that require prolonged environmental and biological half-lives [2].
In lead optimization campaigns where acyclic amines (like cumylamine) suffer from poor selectivity due to conformational flexibility, this compound serves as a drop-in rigidified replacement to lock the binding trajectory and improve off-target profiles [3].
The extreme steric hindrance around the amine group allows for the creation of highly stable amide bonds, making it a valuable C-terminal capping group in peptidomimetic drug design [4].